2-Amino-4-chloro-2'-fluorobenzophenone

Catalog No.
S672076
CAS No.
203303-05-3
M.F
C13H9ClFNO
M. Wt
249.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chloro-2'-fluorobenzophenone

CAS Number

203303-05-3

Product Name

2-Amino-4-chloro-2'-fluorobenzophenone

IUPAC Name

(2-amino-4-chlorophenyl)-(2-fluorophenyl)methanone

Molecular Formula

C13H9ClFNO

Molecular Weight

249.67 g/mol

InChI

InChI=1S/C13H9ClFNO/c14-8-5-6-10(12(16)7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2

InChI Key

OBXGOBSNRWWAOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)N)F

Synthesis and Characterization:

2-Amino-4-chloro-2'-fluorobenzophenone has been synthesized using various methods, including the Friedel-Crafts acylation of 2-amino-5-chlorophenyl bromide with 2-fluorobenzoyl chloride []. The resulting product can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 2-Amino-4-chloro-2'-fluorobenzophenone, its structure suggests potential in several areas:

  • Ligand Design: The presence of the amine and carbonyl groups suggests potential for this compound to act as a bidentate ligand, capable of coordinating with metal ions. This property could be explored in the development of new catalysts or coordination complexes for various applications [].
  • Organic Synthesis: The combination of functional groups in this molecule, including the amine, chloro, and fluoro substituents, could be useful in organic synthesis as a starting material or intermediate for the preparation of more complex molecules with desired properties [].
  • Material Science: The aromatic rings and functional groups present in 2-Amino-4-chloro-2'-fluorobenzophenone could be of interest for the development of new functional materials, such as liquid crystals or polymers, with specific properties influenced by the molecule's structure [].

2-Amino-4-chloro-2'-fluorobenzophenone is an organic compound with the molecular formula C13H8ClFNO. It is classified as a benzophenone derivative, characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on its aromatic rings. This unique substitution pattern gives it distinct chemical and physical properties, making it useful in various fields such as pharmaceuticals, agrochemicals, and dyes. The compound is known for its light yellow to yellow appearance and has a melting point ranging from 122°C to 128°C .

  • Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
  • Electrophilic Coupling Reactions: It can act as an electrophilic coupling reagent, facilitating the formation of new chemical bonds.

Common Reagents and Conditions

  • Substitution Reactions: Typically involve alkyl halides and acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride are frequently used as reducing agents.

The synthesis of 2-Amino-4-chloro-2'-fluorobenzophenone typically involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride. This reaction is conducted under controlled conditions with a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. The final product is often purified through recrystallization or chromatography techniques .

Interaction studies indicate that 2-Amino-4-chloro-2'-fluorobenzophenone can interact with specific enzymes and proteins, influencing their activity. Its ability to act as an electrophilic reagent allows it to form stable adducts with various biological molecules, which could be leveraged for therapeutic applications.

Several compounds share structural similarities with 2-Amino-4-chloro-2'-fluorobenzophenone:

Compound NameKey Differences
2-Amino-5-chloro-2'-fluorobenzophenoneContains a chlorine atom at the 5-position instead of 4.
2-Amino-2',5-dichlorobenzophenoneContains two chlorine atoms at different positions.
2-Amino-5-nitrobenzophenoneContains a nitro group instead of chlorine.

Uniqueness

The uniqueness of 2-Amino-4-chloro-2'-fluorobenzophenone lies in its specific substitution pattern that imparts distinct chemical reactivity and physical properties. This specificity makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular control is essential.

XLogP3

3.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Amino-4-chloro-2'-fluorobenzophenone

Dates

Modify: 2023-08-15

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